3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is a chemical compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group and subsequent attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazole: Shares the triazole ring and trifluoromethyl group but lacks the morpholine ring.
5-(trifluoromethyl)-1,2,4-triazole: Similar structure but different positioning of the trifluoromethyl group.
Morpholine derivatives: Compounds with the morpholine ring but different substituents.
Uniqueness
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is unique due to the combination of the trifluoromethyl group, triazole ring, and morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1784594-89-3 |
---|---|
Molecular Formula |
C7H9F3N4O |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.